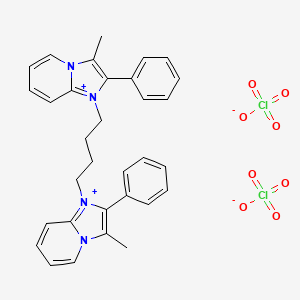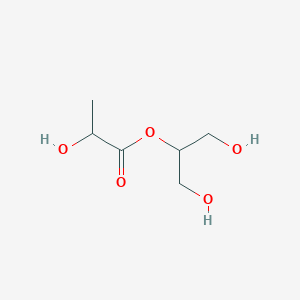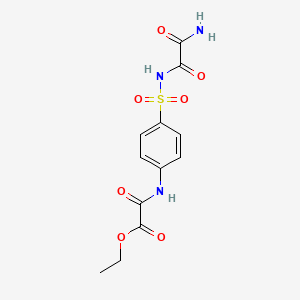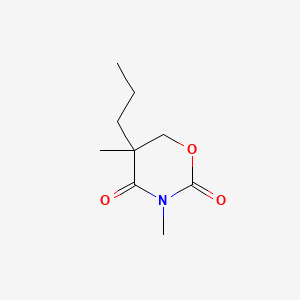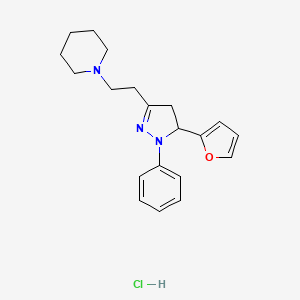
Pyrazoline, 5-(2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoline, 5-(2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered ring structures containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazoline, 5-(2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride typically involves the reaction of 1-(2-furyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one with 4-substituted phenylhydrazine hydrochloride . The reaction is carried out in the presence of glacial acetic acid and absolute ethanol, and the mixture is heated for several hours to yield the desired pyrazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazoline, 5-(2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, pyrazoline derivatives are studied for their potential as intermediates in the synthesis of more complex molecules. They are also explored for their photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) .
Biology
Biologically, pyrazoline derivatives have shown promise as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This makes them potential candidates for the treatment of diabetes mellitus.
Medicine
In medicine, pyrazoline derivatives are investigated for their potential as anticonvulsant agents . Their ability to interact with various molecular targets in the central nervous system makes them interesting candidates for the development of new therapeutic agents.
Industry
In the industrial sector, pyrazoline derivatives are explored for their potential use as corrosion inhibitors and as components in the formulation of dyes and pigments.
Mecanismo De Acción
The mechanism of action of pyrazoline, 5-(2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride involves its interaction with specific molecular targets. For example, as a DPP-4 inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading incretin hormones. This leads to increased insulin secretion and decreased glucagon release, ultimately improving glucose homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: A five-membered ring compound with two nitrogen atoms, similar to pyrazoline but lacking the additional hydrogen atom.
Indazole: Another nitrogen-containing heterocycle with a fused benzene ring, differing in structure and properties.
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Uniqueness
Pyrazoline, 5-(2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit DPP-4 and its potential as an anticonvulsant agent set it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and development could unlock new applications and therapeutic uses for this intriguing molecule.
Propiedades
Número CAS |
102129-29-3 |
|---|---|
Fórmula molecular |
C20H26ClN3O |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
1-[2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c1-3-8-18(9-4-1)23-19(20-10-7-15-24-20)16-17(21-23)11-14-22-12-5-2-6-13-22;/h1,3-4,7-10,15,19H,2,5-6,11-14,16H2;1H |
Clave InChI |
ZXAUVVFLSPNBJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC2=NN(C(C2)C3=CC=CO3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


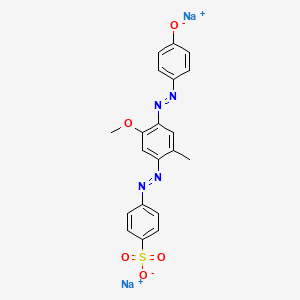

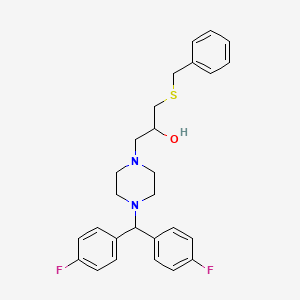



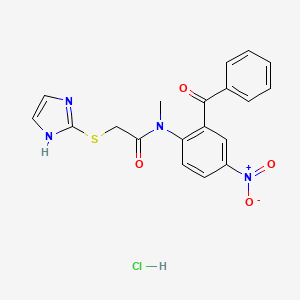


![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
